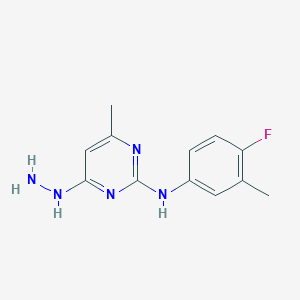
N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is a synthetic organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the hydrazino group can be introduced via a nucleophilic substitution reaction.
Aromatic Substitution: The 4-fluoro-3-methyl-phenyl group can be attached to the pyrimidine ring through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using palladium or other metal catalysts for coupling reactions.
Solvents: Selecting appropriate solvents to enhance reaction rates and product solubility.
Temperature and Pressure: Controlling these parameters to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the aromatic fluorine, potentially yielding amine or hydrocarbon derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Azo Compounds: From oxidation of the hydrazino group.
Amines: From reduction of the pyrimidine ring.
Functionalized Aromatics: From substitution of the fluorine atom.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Could serve as a lead compound for developing new pharmaceuticals, particularly in oncology or infectious diseases.
Diagnostic Agents: Potential use in imaging or diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action for (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine would depend on its specific application. In medicinal chemistry, it might:
Target Enzymes: Inhibit enzyme activity by binding to the active site.
Receptor Interaction: Bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-methyl-phenyl)-(4-amino-6-methyl-pyrimidin-2-yl)-amine: Similar structure but with an amino group instead of a hydrazino group.
(4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-chloro-pyrimidin-2-yl)-amine: Similar structure but with a chloro group instead of a methyl group on the pyrimidine ring.
Uniqueness
Hydrazino Group: The presence of the hydrazino group in (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine may confer unique reactivity and biological activity compared to its analogs.
Fluorine Substitution: The fluorine atom on the phenyl ring can significantly influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C12H14FN5 |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14FN5/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(17-12)18-14/h3-6H,14H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
FPDVYBPHXOPQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B12211790.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12211794.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211797.png)
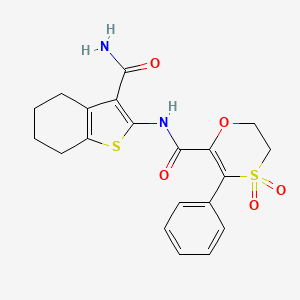
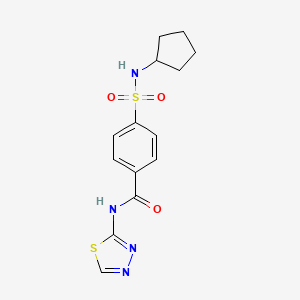
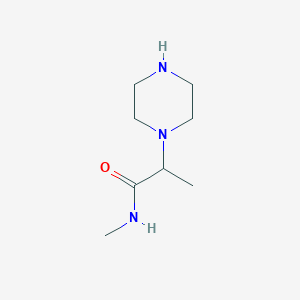
![2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12211827.png)

![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B12211843.png)
![Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B12211846.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-{[4-(propan-2-yl)phenyl]amino}propan-2-ol](/img/structure/B12211849.png)
![1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12211851.png)
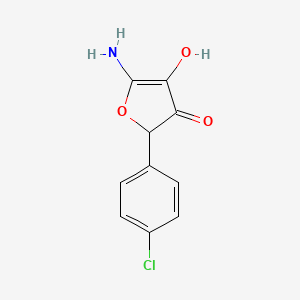
![Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12211863.png)
